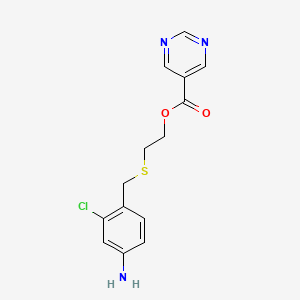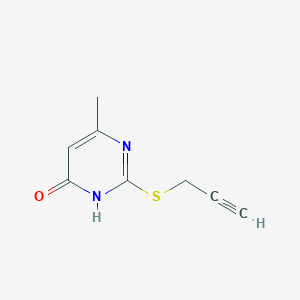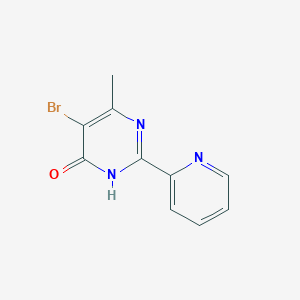
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that contains both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the bromination of 2-methylpyridine followed by cyclization with appropriate reagents. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction. This method allows for the efficient synthesis of pyridine-based derivatives, including 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, in moderate to good yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Applications De Recherche Scientifique
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mécanisme D'action
The mechanism by which 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to its dual pyridine and pyrimidine rings, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
1240622-70-1 |
|---|---|
Formule moléculaire |
C10H8BrN3O |
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
5-bromo-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8BrN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15) |
Clé InChI |
ZSTIEYQTFMHUQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)
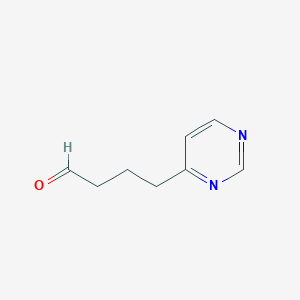

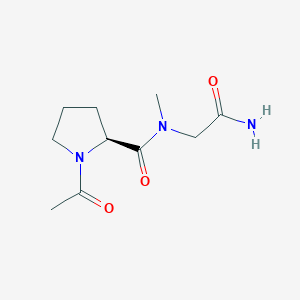
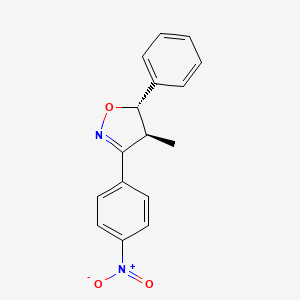
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
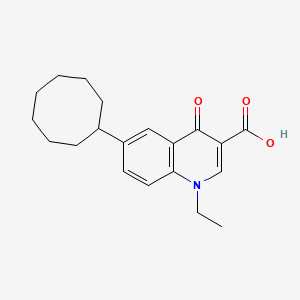
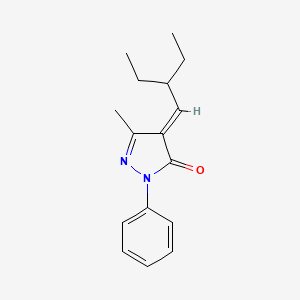
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)


